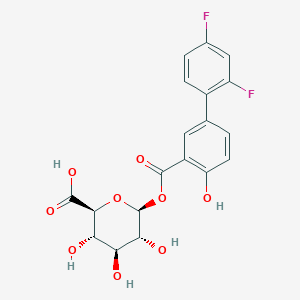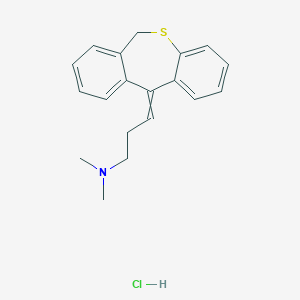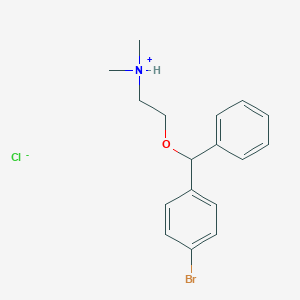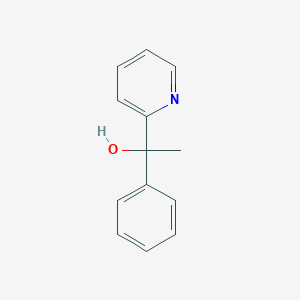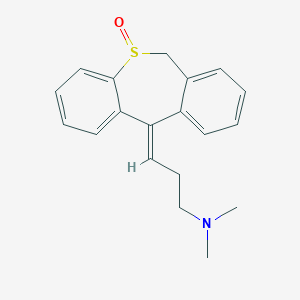
Fluphénazine sulfoxyde
Vue d'ensemble
Description
Fluphenazine sulfoxide is a derivative of fluphenazine, a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It has the molecular formula C22H26F3N3O2S and a molecular weight of 453.52 .
Synthesis Analysis
Fluphenazine sulfoxide can be synthesized from fluphenazine dihydrochloride. In one method, 500 mg of fluphenazine dihydrochloride was dissolved in 25 ml of water, and a calculated amount of oxone was added .Molecular Structure Analysis
The molecular structure of fluphenazine sulfoxide is characterized by a phenothiazine ring system . The compound has a trifluoromethyl group attached to the phenothiazine ring, and a piperazine side chain attached to the nitrogen in the para position .Chemical Reactions Analysis
Fluphenazine sulfoxide has been used in analytical studies to understand the effects of sulfoxidation on the stability and behavior of related organic compounds . It has also been examined for its role in the synthesis of complex molecules with unique properties .Applications De Recherche Scientifique
Pharmacocinétique et métabolisme
Le fluphénazine sulfoxyde est un métabolite important de la fluphénazine. Il est formé par sulfoxydation, principalement dans le foie. La compréhension de sa pharmacocinétique et de son métabolisme est cruciale pour optimiser la pharmacothérapie. Notamment, le this compound est détecté dans le plasma des patients recevant de la fluphénazine décanoate par voie intramusculaire, ce qui suggère sa pertinence dans la pratique clinique .
Modulation des récepteurs neurotransmetteurs
Le this compound, comme son composé parent, interagit avec les récepteurs de la dopamine. Il bloque les récepteurs dopaminergiques D1 et D2 mésolimbiques postsynaptiques dans le cerveau. Cette modulation affecte divers processus physiologiques, notamment le métabolisme basal, la température corporelle, l'éveil, le tonus vasomoteur et les vomissements .
Distribution dans le cerveau et sites cibles
Des études ont examiné la distribution du this compound dans divers tissus, notamment le plasma, le foie, les reins, la graisse, le cerveau entier et des régions cérébrales spécifiques. L'investigation de sa localisation au sein du système nerveux central met en lumière ses cibles thérapeutiques potentielles .
Effets à long terme et tolérance
L'administration à long terme de this compound justifie une investigation. S'accumule-t-il avec le temps ? Comment contribue-t-il à la tolérance ou à la résistance aux médicaments ? Ces questions sont pertinentes pour optimiser les schémas thérapeutiques.
En résumé, le this compound joue un rôle central dans la pharmacologie de la fluphénazine. Ses applications diverses couvrent la pharmacocinétique, la modulation des récepteurs, la sécurité et l'efficacité thérapeutique. Les chercheurs continuent d'explorer son impact multiforme, fournissant des informations précieuses pour la pratique clinique et le développement de médicaments. 🌟 !
Safety and Hazards
Fluphenazine sulfoxide is classified as having acute oral toxicity (Category 3, H301) and reproductive toxicity (Category 1A, H360). It is toxic if swallowed and may damage fertility or the unborn child. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Fluphenazine, the parent compound of Fluphenazine Sulfoxide, primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating a variety of physiological functions, including motor control, cognition, emotion, and endocrine regulation .
Mode of Action
Fluphenazine interacts with its targets by blocking the D1 and D2 receptors . This blockade depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The sulfoxidation of Fluphenazine is a major metabolic pathway . This process implies that metabolic sites other than the gut wall are also involved in the metabolism of Fluphenazine . The sulfoxide metabolite of Fluphenazine is found in substantial levels in the plasma of patients treated with Fluphenazine .
Pharmacokinetics
The pharmacokinetic properties of Fluphenazine, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. For Fluphenazine, it has been reported that the bioavailability is 2.7% when administered orally . , but sulfoxidation is known to be an important pathway.
Result of Action
The molecular and cellular effects of Fluphenazine’s action primarily result from its interaction with dopaminergic receptors. By blocking these receptors, Fluphenazine alters the normal functioning of dopamine-regulated physiological processes. This can lead to changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis
Action Environment
The action, efficacy, and stability of Fluphenazine Sulfoxide can be influenced by various environmental factors. It is known that the metabolism of Fluphenazine can be affected by factors such as smoking , which could potentially influence the action of Fluphenazine Sulfoxide as well.
Analyse Biochimique
Biochemical Properties
Fluphenazine Sulfoxide, like its parent compound Fluphenazine, is believed to interact with dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones
Cellular Effects
Fluphenazine Sulfoxide is expected to have similar cellular effects as Fluphenazine. Fluphenazine affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Molecular Mechanism
Fluphenazine, its parent compound, is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This suggests that Fluphenazine Sulfoxide may have similar molecular mechanisms.
Temporal Effects in Laboratory Settings
Studies on Fluphenazine have shown that it takes 3-6 months to establish a steady state of Fluphenazine with certain dosage regimens .
Dosage Effects in Animal Models
Fluphenazine has been shown to effectively attenuate mechanical allodynia in rat neuropathic pain models at doses that approximate those used in rodent models of psychosis .
Metabolic Pathways
It is known that Fluphenazine and its metabolites, including Fluphenazine Sulfoxide, were detected in tissues at higher levels than in plasma, and the levels increased with dose .
Transport and Distribution
Fluphenazine Sulfoxide, like Fluphenazine, is likely distributed within cells and tissues. Fluphenazine was found to be 10- to 27-fold higher in brain regions than in plasma . Fluphenazine Sulfoxide was the major metabolite in brain regions and accumulated in fat 43 to 75 times more than Fluphenazine .
Subcellular Localization
Given its lipophilic nature and its accumulation in fat , it is likely that it localizes to lipid-rich areas of the cell
Propriétés
IUPAC Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPOFUTIWYLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937326 | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-76-6 | |
| Record name | Fluphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


